molecular formula C7H8ClN B043014 5-Chloro-2-methylaniline CAS No. 95-79-4

5-Chloro-2-methylaniline

Cat. No. B043014
CAS RN: 95-79-4
M. Wt: 141.6 g/mol
InChI Key: WRZOMWDJOLIVQP-UHFFFAOYSA-N
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Patent
US05496843

Procedure details

To a solution of 2-nitro-4-chlorotoluene (86 g, 0.5 mol) in MeOH (250 mL) was added Fe powder (92 g, 3.65 mol) by portions over 45 min while refluxing gently. The mixture was stirred for 3 h at room temperature, poured into water (1.5 L) and extracted with AcOEt. The organic layers were dried over MgSO4 and concentrated in vacuo to give 63 g of the title compound.
Quantity
86 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
92 g
Type
catalyst
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[CH3:11])([O-])=O.O>CO.[Fe]>[NH2:1][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[CH3:11]

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)Cl)C
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
92 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while refluxing gently
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 63 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.